H-Glu-amc - 98516-76-8

H-Glu-amc

Catalog Number: EVT-248598
CAS Number: 98516-76-8
Molecular Formula: C15H16N2O5
Molecular Weight: 304,31 g/mole
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Amino-4-methylcoumarin

Compound Description: 7-Amino-4-methylcoumarin serves as a key starting material for synthesizing a novel series of coumarinyl amides, including (4S)-4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid.

2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide (IVb)

Compound Description: This compound is a coumarinyl amide derivative exhibiting significant anti-inflammatory activity. It showed 60.5% edema protection in the carrageenan-induced rat paw edema assay model.

4-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide (IVc)

Compound Description: Similar to IVb, this coumarinyl amide derivative also demonstrates potent anti-inflammatory activity. It provided 62.3% edema protection in the carrageenan-induced rat paw edema assay model.

Overview

H-Glu-amido-4-methylcoumarin, commonly referred to as H-Glu(amc)-OH, is a synthetic compound that serves as a fluorogenic substrate primarily for the enzyme aminopeptidase A. This compound is notable for its application in biochemical assays, particularly those measuring proteolytic activity. The incorporation of the 7-amido-4-methylcoumarin moiety allows for the generation of a fluorescent signal upon cleavage, making it a valuable tool in both research and clinical settings.

Source

H-Glu(amc)-OH is synthesized through the coupling of L-glutamic acid with 7-amido-4-methylcoumarin. This reaction typically occurs under controlled conditions to ensure high yield and purity. The compound can be produced on a larger scale using automated peptide synthesizers, which facilitate precise control over reaction parameters and subsequent purification processes .

Classification

H-Glu(amc)-OH is classified as a fluorogenic substrate. Its primary function is to act as a substrate for aminopeptidase A, where it undergoes enzymatic cleavage to release a fluorescent product, thus enabling the quantification of enzyme activity. This classification places it within the broader category of synthetic substrates used in protease assays.

Synthesis Analysis

Methods

The synthesis of H-Glu(amc)-OH involves several key steps:

  1. Activation of L-Glutamic Acid: The carboxyl group of L-glutamic acid is activated to facilitate its reaction with the amine group of 7-amido-4-methylcoumarin.
  2. Coupling Reaction: The activated L-glutamic acid is coupled with 7-amido-4-methylcoumarin under controlled conditions.
  3. Purification: Following synthesis, the compound undergoes purification, often utilizing chromatographic techniques to achieve the desired purity levels.

Technical Details

In industrial settings, automated peptide synthesizers are used for scaling up production. These devices allow for multiple cycles of deprotection and coupling reactions, followed by chromatographic purification to isolate the final product effectively .

Molecular Structure Analysis

Structure

The molecular structure of H-Glu(amc)-OH consists of an L-glutamic acid backbone linked to a 7-amido-4-methylcoumarin moiety. This structure enables the compound to function as a substrate for aminopeptidase A.

Data

  • Molecular Formula: C14_{14}H15_{15}N1_{1}O4_{4}
  • Molecular Weight: Approximately 273.28 g/mol
  • Structural Features: The presence of the amido group and the methylcoumarin ring contributes to its fluorescent properties .
Chemical Reactions Analysis

Reactions

H-Glu(amc)-OH primarily undergoes enzymatic cleavage reactions. Upon interaction with aminopeptidase A, the amide bond in H-Glu(amc)-OH is cleaved, resulting in the release of 7-amido-4-methylcoumarin, which exhibits strong fluorescence.

Technical Details

  • Common Reagents: Aminopeptidase A and buffer systems (e.g., Tris buffer) are typically used to maintain optimal pH conditions during enzymatic reactions.
  • Products Formed: The main product from this reaction is 7-amido-4-methylcoumarin, which is utilized in various assays due to its fluorescent properties .
Mechanism of Action

Process

The mechanism involves H-Glu(amc)-OH acting as a substrate for aminopeptidase A. Upon binding to the enzyme, the compound undergoes hydrolysis at the amide bond.

Data

This cleavage results in the release of 7-amido-4-methylcoumarin, leading to an increase in fluorescence that can be quantitatively measured. This process is particularly useful in studying amyloid beta-peptide truncation pathways in neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents and certain aqueous solutions depending on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Fluorescence: Exhibits strong fluorescence upon enzymatic cleavage, which is critical for its application in biochemical assays .
Applications

H-Glu(amc)-OH has several significant applications in scientific research:

  1. Biochemical Assays: Used extensively as a substrate in assays measuring aminopeptidase A activity.
  2. Proteolytic Activity Studies: Facilitates studies on proteolytic enzymes involved in various biological processes, including neurodegeneration.
  3. Fluorogenic Probes: Serves as a model compound for developing new fluorogenic substrates for other enzymes .
Biochemical Mechanisms and Enzymatic Activity of H-Glu-AMC

Role as a Fluorogenic Substrate in Protease Assays

H-Glu-AMC (L-Glutamic acid 7-amido-4-methylcoumarin) is a fluorogenic peptide substrate extensively employed to quantify protease activity, particularly aminopeptidases and glutamyl-specific proteases. The compound consists of a glutamic acid residue conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC) via an amide bond. In its intact state, the fluorescence of AMC is quenched. Upon proteolytic cleavage of the amide bond by specific proteases, free AMC is liberated, emitting intense blue fluorescence (excitation/emission: 380 nm/460 nm). This fluorescence surge allows real-time, continuous monitoring of enzymatic activity with high sensitivity, typically detectable in the nanomolar range [1] [7].

H-Glu-AMC is instrumental in in vitro diagnostic and research applications. For example, it serves as a selective substrate for aminopeptidase A (APA), which cleaves N-terminal acidic residues. Its utility extends to high-throughput screening (HTS) of enzyme inhibitors, profiling caspase-like activities in proteasomes (PGPH activity), and characterizing viral proteases. The substrate’s stability in physiological pH ranges (pH 6–8) and compatibility with microplate readers facilitate its integration into automated screening platforms [3] [7] [9].

Table 1: Key Proteases Detected Using H-Glu-AMC

Protease ClassProtease ExampleBiological ContextDetection Parameter
AminopeptidasesAminopeptidase A (APA)Blood pressure regulation, NeurotransmissionFluorescence at 460 nm
Caspase-likeProteasome PGPH activityProtein turnover, Oxidative stress responseHydrolysis rate (RFU/min/mg)
Glutamyl endopeptidasesViral/plant proteasesPathogen replication, Herbicide responseKinetic constants (Km, kcat)

Kinetic Analysis of Enzyme-Substrate Interactions

The enzyme-substrate kinetics of H-Glu-AMC hydrolysis provide critical insights into protease specificity and catalytic efficiency. Kinetic parameters are derived from Michaelis-Menten and Lineweaver-Burk analyses:

  • Km (Michaelis constant): Reflects substrate-binding affinity. Lower Km values indicate higher affinity. For aminopeptidase A, reported Km with H-Glu-AMC ranges between 50–100 μM, indicating moderate affinity [7].
  • kcat (turnover number): Measures the maximum catalytic rate per active site.
  • kcat/Km (catalytic efficiency): Higher values denote superior substrate specificity. Comparative studies using H-Glu-AMC versus alternative substrates (e.g., H-Asp-AMC) reveal glutamyl-specific proteases exhibit 2–5-fold higher kcat/Km for H-Glu-AMC [2] [9].

The fluorogenic properties of AMC enable continuous kinetic assays without quenching steps. For example, in characterizing SARS-CoV-2 PLpro, fluorogenic substrates like H-Glu-AMC allow real-time measurement of initial reaction velocities under varied substrate concentrations (e.g., 1–100 μM). This approach revealed a Km of 6.9 ± 1.4 μM and kcat of 0.11 ± 0.03 s⁻¹ for PLpro [6]. Assay optimization often includes pH adjustments (optimal: pH 7.0–7.5) and reducing agents (e.g., DTT) to maintain cysteine protease activity [6].

Table 2: Representative Kinetic Parameters of Proteases Using H-Glu-AMC

EnzymeKm (μM)kcat (s⁻¹)kcat/Km (μM⁻¹s⁻¹)Experimental Conditions
Aminopeptidase A50–1000.5–2.00.005–0.020pH 7.4, 37°C
Proteasome PGPH20–400.1–0.30.003–0.008pH 7.0, 30°C
SARS-CoV-2 PLpro6.9 ± 1.40.11 ± 0.030.016pH 7.0, 5 mM DTT, 30°C

Specificity in Monitoring Proteolytic Pathways

H-Glu-AMC exhibits high selectivity for proteases recognizing acidic residues (Glu/Asp) at the P1 position, enabling targeted analysis of specialized proteolytic pathways:

  • Ubiquitin-Proteasome System (UPS): In plants treated with amino acid biosynthesis-inhibiting herbicides (e.g., imazamox or glyphosate), H-Glu-AMC quantifies PGPH-like activity of the 26S proteasome. Studies in pea roots showed herbicide-induced UPS activation correlates with decreased soluble protein content and increased free amino acid pools, confirming proteasomal degradation [3] [4].
  • Neurodegenerative Pathways: Caspase-like proteases involved in amyloid-β processing cleave H-Glu-AMC, facilitating research on Alzheimer’s disease mechanisms. The substrate’s sensitivity enables detection of aberrant protease activation in cellular models [1].
  • Viral Protease Characterization: SARS-CoV-2 3CLpro and PLpro exhibit limited activity toward H-Glu-AMC due to P1-Glu specificity mismatch (optimal: P1-Gln). However, it serves as a negative control to validate substrate specificity profiles during inhibitor screening [6].

In plant biology, H-Glu-AMC-based assays differentiated herbicide-induced proteolytic responses. For instance:

  • Glyphosate inhibited YVADase (VPE activity) by 40% but increased chymotrypsin-like activity.
  • Imazamox suppressed metacaspase-9-like activity by 30% but upregulated ubiquitin-dependent degradation [3] [4].

Properties

CAS Number

98516-76-8

Product Name

H-Glu-amc

IUPAC Name

(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid

Molecular Formula

C15H16N2O5

Molecular Weight

304,31 g/mole

InChI

InChI=1S/C15H16N2O5/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)17-15(21)11(16)4-5-13(18)19/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,21)(H,18,19)/t11-/m0/s1

InChI Key

USALUSONPMPEKY-NSHDSACASA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N

Synonyms

n-(4-methyl-2-oxo-2h-chromen-7-yl)-l-|A-glutamine;(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoicacid;Glu-NH-med;98516-76-8;(4S)-4-AMINO-4-[(4-METHYL-2-OXOCHROMEN-7-YL)CARBAMOYL]BUTANOICACID;AmbotzHAA7670;AC1Q5VFB;AC1L2R86;SCHEMBL3675104;MolPort-008-268-092;ZINC2510081;AR-1J9293;7-(alpha-Glutamyl)-4-methylcoumarylamide;AM005566;AM040061;KB-62886;alpha-Glutamyl-7-amino-4-methylcoumarylamide;G-3845;L-Glutamicacidalpha-(7-amido-4-methylcoumarin);N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-glutamicacidalpha-amide

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)N

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